molecular formula C12H13ClF3NO4S2 B13265898 N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)(methyl)homocysteine

N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)(methyl)homocysteine

Cat. No.: B13265898
M. Wt: 391.8 g/mol
InChI Key: GMBNGIBQBPHCQU-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)(methyl)homocysteine is a synthetic compound characterized by the presence of a sulfonyl group attached to a homocysteine backbone. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H13ClF3NO4S2

Molecular Weight

391.8 g/mol

IUPAC Name

(2S)-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]-4-sulfanylbutanoic acid

InChI

InChI=1S/C12H13ClF3NO4S2/c1-17(10(4-5-22)11(18)19)23(20,21)7-2-3-9(13)8(6-7)12(14,15)16/h2-3,6,10,22H,4-5H2,1H3,(H,18,19)/t10-/m0/s1

InChI Key

GMBNGIBQBPHCQU-JTQLQIEISA-N

Isomeric SMILES

CN([C@@H](CCS)C(=O)O)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F

Canonical SMILES

CN(C(CCS)C(=O)O)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)(methyl)homocysteine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with homocysteine under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, inert towards isocyanates, at temperatures ranging from 20°C to 60°C. The reaction mixture is then subjected to further purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)(methyl)homocysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)(methyl)homocysteine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)(methyl)homocysteine involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a potent inhibitor in biochemical assays .

Comparison with Similar Compounds

  • N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)methionine
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Comparison: N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)(methyl)homocysteine is unique due to its homocysteine backbone, which imparts distinct biochemical properties compared to similar compounds like N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)methionine. The presence of the homocysteine moiety allows for specific interactions with biological targets, making it more versatile in research applications .

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